molecular formula C15H26ClNO4 B8020618 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

Cat. No.: B8020618
M. Wt: 319.82 g/mol
InChI Key: JNTYLSIYEBAEEL-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate is a sophisticated piperidine derivative designed for advanced pharmaceutical research and development. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a carboxylate methyl ester, and a reactive 3-chloropropyl chain at the 4-position . This multi-functional structure makes it an invaluable building block for constructing complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of novel bioactive compounds and potential drug candidates . The presence of the Boc-protected amine ensures stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions. The methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, such as amides. The 3-chloropropyl moiety is a particularly valuable handle for further functionalization; it can undergo nucleophilic substitution reactions with a variety of nitrogen, oxygen, and carbon nucleophiles, enabling the introduction of new side chains and the construction of diverse chemical libraries for biological screening . Researchers can leverage this compound in the exploration of new therapeutic agents, particularly in the development of central nervous system (CNS) drugs, analgesics, and anesthetics, where piperidine scaffolds are commonly found . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-14(2,3)21-13(19)17-10-7-15(8-11-17,6-5-9-16)12(18)20-4/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTYLSIYEBAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Chloropropylation: The chloropropyl group is introduced by reacting the piperidine derivative with 3-chloropropyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel therapeutic agents. Specifically, compounds with similar piperidine structures have been studied for their efficacy in treating neurological disorders and as analgesics.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from piperidine-based compounds, showing promising results in pain management and neuroprotection . The ability to modify the side chains of the piperidine ring allows researchers to tailor the pharmacological properties of new drugs.

Organic Synthesis Applications

2. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups can be utilized in various reactions, such as nucleophilic substitutions and cycloadditions, enabling the creation of more complex molecular architectures.

Data Table: Synthesis Reactions Using this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionModified piperidine derivatives
CycloadditionHeat or UV lightCyclized products
EsterificationAcid catalystVarious esters

Material Science Applications

3. Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that piperidine derivatives can improve the performance of polymers used in coatings and adhesives.

Case Study:
A recent study explored the incorporation of piperidine-based compounds into epoxy resins, demonstrating improved adhesion and flexibility compared to traditional formulations . This application is particularly relevant in industries requiring durable materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of the chloropropyl group allows for potential covalent binding to target proteins, while the piperidine ring can engage in non-covalent interactions. The tert-butyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Functionality

1-tert-Butyl 4-ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1,4-dicarboxylate ()
  • Substituents : Dichlorobiphenyl group instead of 3-chloropropyl.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid, enabling aromatic cross-coupling .
1-tert-Butyl 4-(pentafluorophenyl)piperidine-1,4-dicarboxylate ()
  • Substituents : Pentafluorophenyl group (electron-withdrawing).
  • Properties : Higher electronegativity and melting point (84–86.5°C) compared to chloropropyl derivatives. The fluorine atoms improve stability against metabolic degradation .
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate ()
  • Substituents : Iodomethyl group (excellent leaving group).
  • Synthesis : Achieved via LDA-mediated alkylation with diiodomethane (95% yield). Molecular weight: 397.25 .
  • Reactivity : Superior in nucleophilic substitution (SN2) reactions compared to the less reactive chloropropyl group.
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate ()
  • Substituents: Cyano group (strong electron-withdrawing).
  • Applications : The nitrile group facilitates click chemistry or serves as a precursor to amines. Molecular weight: 268.31 .

Ester Group Variations

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate ()
  • Substituents: No additional groups at position 3.
  • Properties : Lower molecular weight (243.30) and simpler structure. Used in quinazoline derivatization via LiHMDS-mediated reactions .
1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate ()
  • Substituents : Ketone at position 3.
  • Synthesis : Low yield (28%), indicating challenges in introducing the oxo group .

Aromatic and Bulky Substituents

1-tert-Butyl 4-methyl 4-(3,4-dimethoxyphenyl)piperidine-1,4-dicarboxylate ()
  • Substituents : Dimethoxyphenyl group (electron-rich, bulky).

Biological Activity

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate, with CAS number 1638765-33-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H26ClNO4C_{15}H_{26}ClNO_{4} with a molecular weight of 319.82 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropropyl moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₆ClNO₄
Molecular Weight319.82 g/mol
CAS Number1638765-33-9
Purity≥98%
Storage ConditionsRoom temperature

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against cancer cell lines. For instance, a study published in Molecules highlighted that compounds with similar structures exhibited varying levels of cytotoxicity against cervical and breast cancer cells. Although specific data for this compound were not detailed, its structural analogs suggest potential effectiveness in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways involved in tumor suppression and apoptosis. Piperidine derivatives are known to modulate neurotransmitter systems and may also influence signaling pathways related to cancer progression. The presence of the chloropropyl group could enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological properties. Some compounds in this class exhibit effects on neurotransmitter receptors, which can lead to both therapeutic and adverse effects. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation due to the potential implications for treating neurological disorders .

Case Studies and Research Findings

  • Cytotoxicity Study : In a comparative analysis of piperidine derivatives, it was found that compounds structurally similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The study indicated that modifications in the side chains could enhance or reduce activity depending on the target cell type .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that modifications like chloropropyl substitution can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for developing effective therapeutic agents based on this scaffold .
  • Targeted Drug Delivery : Advances in drug delivery systems incorporating piperidine derivatives have shown promise in enhancing the specificity and efficacy of anticancer therapies. The ability to conjugate these compounds with targeting moieties could lead to improved therapeutic outcomes in clinical settings .

Q & A

Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate?

The compound is synthesized via multi-step reactions. A typical protocol involves:

  • Step 1 : Deprotonation of the piperidine precursor using lithium diisopropylamide (LDA) in THF/hexane at -78°C to generate a reactive enolate .
  • Step 2 : Alkylation with 3-chloropropyl iodide or similar electrophiles, followed by quenching with HCl .
  • Step 3 : Palladium-catalyzed coupling (e.g., with tert-butyl XPhos) under inert atmosphere at 40–100°C to introduce the tert-butyl carbamate group .
    Yields range from 80–99% depending on purification (e.g., column chromatography with EtOAc/heptane gradients) .

Q. How can reaction mechanisms for alkylation and coupling steps be validated?

Mechanistic studies involve:

  • Kinetic analysis : Monitoring reaction progress via LC-MS or NMR to identify intermediates.
  • Isotopic labeling : Using deuterated reagents (e.g., DMF-d₇) to trace proton transfer pathways in SN2 reactions .
  • Computational modeling : DFT calculations to map transition states for palladium-catalyzed cross-couplings .

Q. What purification techniques are most effective for isolating the target compound?

  • Liquid-liquid extraction : Washing with brine and drying over MgSO₄/Na₂SO₄ to remove polar impurities .
  • Chromatography : Normal-phase silica gel columns with EtOAc/heptane (0–10% gradient) achieve >95% purity .
  • Recrystallization : Limited utility due to the compound’s oily nature; alternative solvents (e.g., tert-butyl alcohol) may improve crystallinity .

Q. How stable is the compound under aqueous or acidic conditions?

Hydrolysis studies show:

  • Acidic conditions (HCl/water) : Rapid cleavage of the tert-butyl ester at 93–96°C, yielding 4-methylpiperidine-1,4-diol .
  • Neutral/basic aqueous media : Stability over 24 hours at 20°C, but prolonged exposure leads to gradual ester degradation .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions?

  • Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, Cs₂CO₃ in DMF at 100°C maximizes nucleophilic substitution yields (24.5–99%) .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., LDA stoichiometry vs. alkylation efficiency) .

Q. What computational tools aid in reaction pathway prediction?

ICReDD’s quantum chemical reaction path searches can:

  • Predict transition states for Pd-catalyzed couplings, reducing trial-and-error experimentation .
  • Simulate solvent effects (e.g., THF vs. DMF polarity) on reaction kinetics .

Q. How to address contradictory data in multi-step synthesis (e.g., variable yields)?

  • Troubleshooting steps :
    • Verify anhydrous conditions for LDA-mediated steps to avoid side reactions .
    • Monitor Pd catalyst activity via TLC/GC-MS; deactivation may occur due to chloride poisoning .
  • In situ IR spectroscopy : Track reagent consumption in real-time to optimize reaction halts .

Q. What catalytic systems are alternatives to Pd(OAc)₂ for coupling reactions?

  • Ni catalysts : Lower cost but require rigorous oxygen-free conditions.
  • Photoredox catalysis : Enables radical-based alkylation under milder conditions, though applicability to this substrate is untested .

Q. How to characterize stereochemical outcomes in substituted piperidines?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

Q. What solvent systems minimize byproduct formation in alkylation steps?

  • Polar aprotic solvents : DMF enhances nucleophilicity but may promote elimination; THF balances reactivity and selectivity .
  • Additives : Crown ethers (e.g., benzo-15-crown-5) improve ion-pair separation in SN2 reactions .

Methodological Challenges

Q. How to scale up the synthesis without compromising yield?

  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., LDA addition) .
  • Catalyst recycling : Immobilize Pd on mesoporous silica to reduce metal leaching .

Q. What structural modifications enhance the compound’s stability or reactivity?

  • Electron-withdrawing groups : Replace the methyl ester with trifluoroethyl to slow hydrolysis .
  • Steric shielding : Introduce bulky substituents (e.g., adamantyl) at the 4-position to block nucleophilic attack .

Q. How to integrate green chemistry principles into the synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
  • Catalyst-free conditions : Explore thermal [3+2] cycloadditions for piperidine ring formation .

Q. What analytical methods detect degradation products during storage?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; analyze via LC-HRMS .
  • Forced degradation : UV irradiation or oxidation with H₂O₂ to identify photo/oxidative byproducts .

Q. How to manage byproducts from tert-butyl ester cleavage?

  • Acid scavengers : Add molecular sieves or polymer-bound amines to trap HCl during hydrolysis .
  • Distillation : Recover tert-butanol byproduct for reuse in esterification steps .

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